Proctolin

Receptor Pharmacology Binding Affinity Insect Neurobiology

Proctolin (Arg-Tyr-Leu-Pro-Thr) is the first structurally characterized insect neuropeptide neuromodulator. Its robust myotropic activity on cockroach hindgut (100% baseline) makes it the irreplaceable reference standard for calibrating insect muscle contraction assays. The unique SAR is exquisitely sensitive to modification—single amino acid substitutions can drastically alter potency or convert agonists to antagonists. As the native, fully active peptide, Proctolin serves as the mandatory positive control in any SAR campaign, defining the 100% benchmark against which all analogues are measured. Generic substitution is inadvisable for reproducible results.

Molecular Formula C30H48N8O8
Molecular Weight 648.8 g/mol
CAS No. 100930-02-7
Cat. No. B033934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProctolin
CAS100930-02-7
SynonymsArg-Tyr-Leu-Pro-Thr
arginyl-tyrosyl-leucyl-prolyl-threonyl
Gut Factor
proctolin
Molecular FormulaC30H48N8O8
Molecular Weight648.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1
InChIKeyKKUPPLMEDQDAJX-UEHMALFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Proctolin (CAS 100930-02-7) Sourcing Guide: The Foundational Insect Myotropic Pentapeptide


Proctolin (Arg-Tyr-Leu-Pro-Thr; CAS 100930-02-7 diacetate salt) is an endogenous pentapeptide neuromodulator first isolated from the cockroach Periplaneta americana [1]. It was the first insect neuropeptide to be structurally characterized and is present across a wide range of arthropods, including insects and crustaceans [2]. Proctolin exerts its biological effects by binding to G protein-coupled receptors (GPCRs), such as the Drosophila CG6986 receptor, leading to second messenger activation and modulation of muscle contractions in visceral, cardiac, and skeletal tissues [3].

Proctolin Procurement: Why Analogue Replacement Risks Experimental Inconsistency


Generic substitution with other insect myotropic peptides or even close structural analogues of Proctolin is highly inadvisable due to its unique and highly specific structure-activity relationship (SAR). The myotropic and receptor-binding activities of Proctolin are exquisitely sensitive to modifications in its amino acid sequence. Studies have demonstrated that even single amino acid substitutions can drastically alter potency, tissue specificity, or even convert an agonist into an antagonist [1]. Furthermore, the existence of multiple proctolin receptor subtypes across different tissues and species means that an analogue with comparable activity in one assay may be completely inactive or have a different effect in another [2]. Therefore, for reproducible and interpretable results, sourcing the authentic, fully active Proctolin sequence is paramount.

Proctolin (100930-02-7) Differentiated Performance: Quantitative Evidence vs. Key Analogues


Receptor Binding Affinity: Proctolin vs. Locust Tissue Receptors

Proctolin exhibits high affinity binding to its cognate GPCR, CG6986, with an IC50 of 4 nM in competition studies [1]. In native locust oviduct and hindgut membranes, Proctolin demonstrates specific, saturable binding with dissociation constants (Kd) of 19.1±3.8 nM and 22.9±3.4 nM, respectively [2]. This high-affinity binding is essential for its potent biological activity and distinguishes it from weaker-binding or inactive analogues.

Receptor Pharmacology Binding Affinity Insect Neurobiology GPCR

Myotropic Potency: Proctolin vs. [Phe(p-OMe)2]-Proctolin on Cockroach Hindgut

In a classic study of 15 synthetic analogues, the natural Proctolin peptide was used as the baseline for myotropic activity on cockroach proctodeal muscle. One analogue, [Phe(p-OMe)2]-Proctolin, was found to be approximately 3 times more potent than Proctolin, while all other analogues ranged from 15% as active to completely inactive [1]. This study highlights that while certain modifications can enhance potency, Proctolin remains the essential reference standard with a well-defined, robust activity profile.

Myotropic Activity Structure-Activity Relationship Peptide Analogues Insect Physiology

Tissue-Specific Efficacy: Proctolin vs. Position-2 Modified Analogues

A comparative analysis of 12 position-2 modified Proctolin analogues revealed a critical difference in tissue-specific activity. While seven analogues showed potency equal to or greater than Proctolin on cockroach hindgut, all but one were significantly less active on locust oviduct [1]. This demonstrates that Proctolin is the only compound that reliably activates both tissues with high potency, whereas analogues exhibit unpredictable, tissue-dependent variations in efficacy. This finding strongly supports the existence of distinct proctolin receptor subtypes.

Tissue Selectivity Receptor Subtypes Insect Physiology Myotropic Activity

Functional Selectivity: Proctolin vs. [Ser3]-Proctolin - Higher Affinity but Lower Efficacy

A key study investigating position-3 modifications found that [Ser3]-proctolin exhibited higher binding affinity than native Proctolin for both locust hindgut and oviduct membranes. Paradoxically, this analogue was significantly less biologically active than Proctolin in contracting both tissues [1]. This 'binding vs. bioactivity' disconnect underscores that the native leucine at position 3 is crucial for receptor activation, not just binding. It demonstrates that Proctolin is the optimal full agonist for these receptors, whereas analogues can act as partial agonists or even antagonists.

Receptor Binding Functional Selectivity Bioactivity Peptide Analogues

Proctolin (100930-02-7): Validated Research Applications Based on Differentiated Evidence


Calibration Standard for Insect Myotropic Bioassays

Proctolin's well-characterized, robust myotropic activity on cockroach hindgut (100% baseline) makes it the ideal reference standard for calibrating and validating new insect muscle contraction assays, ensuring inter-experimental and inter-laboratory reproducibility [1].

Pharmacological Tool for Investigating Insect GPCR Subtypes

Due to its ability to activate multiple proctolin receptor subtypes across different tissues (e.g., hindgut vs. oviduct) with consistent high potency, Proctolin is an essential tool for studying tissue-specific GPCR signaling, receptor pharmacology, and functional selectivity in insect models [2].

Positive Control in Structure-Activity Relationship (SAR) Studies

As the native, fully active peptide, Proctolin serves as the mandatory positive control in any SAR campaign aimed at developing novel proctolin analogues with enhanced potency, antagonistic properties, or improved stability. Its activity defines the 100% benchmark against which all analogues are measured [REFS-1, REFS-3].

Mechanistic Studies of Arthropod Neuromodulation

Proctolin's high-affinity binding to its cognate GPCR (CG6986, IC50=4 nM; locust oviduct, Kd=19.1 nM) and its role as a cotransmitter make it the definitive ligand for dissecting G protein-mediated signaling pathways (e.g., IP3/Ca2+ vs. cAMP) involved in arthropod neuromuscular and visceral muscle modulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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